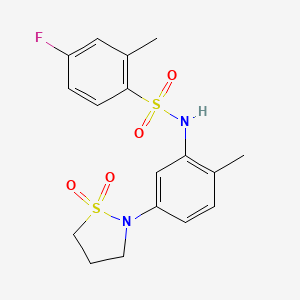

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluoro-2-methylbenzenesulfonamide core linked to a 2-methylphenyl group substituted at position 5 with a 1,1-dioxidoisothiazolidin-2-yl moiety. The sulfonamide group (-SO₂NH-) is a hallmark of this class, known for hydrogen-bonding capabilities and metabolic stability. Such structural features are critical in medicinal chemistry, where sulfonamides are explored for antimicrobial, anticancer, and enzyme-inhibitory activities.

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-12-4-6-15(20-8-3-9-25(20,21)22)11-16(12)19-26(23,24)17-7-5-14(18)10-13(17)2/h4-7,10-11,19H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCNWTQDNVLIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) in humans. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

The exact mode of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide It is known to interact with its target, cdk2. The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell proliferation and division.

Biochemical Pathways

The biochemical pathways affected by N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide Given its target, it is likely to influence the cell cycle and related pathways. The downstream effects of these pathway alterations could include changes in cell proliferation and division.

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness and potential side effects.

Result of Action

The molecular and cellular effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide Given its target, it is likely to affect cell proliferation and division.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Reactivity and Stability

- Target Compound : The 4-fluoro and isothiazolidine dioxide substituents suggest moderate reactivity, with the fluorine atom enhancing metabolic stability and the sulfone group enabling hydrogen bonding.

- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Features two azide (-N₃) groups, which are highly reactive in click chemistry but pose stability challenges under thermal or photolytic conditions . This contrasts with the target compound’s fluorine and sulfone groups, which prioritize stability over reactivity.

Heterocyclic Moieties and Electronic Effects

- (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide (): Incorporates a benzylsulfanyl-oxadiazole group, a planar heterocycle conducive to π-π stacking interactions.

Fluorination and Pharmacokinetic Implications

- N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (): Contains a fluorine atom at position 5 and a hydroxyl group at position 2 of the phenyl ring. The hydroxyl group increases solubility but may reduce metabolic stability compared to the target compound’s 4-fluoro and methyl groups, which balance lipophilicity and stability .

Data Table: Structural and Inferred Property Comparison

Research Findings and Implications

- Fluorine Substitution : The target compound’s 4-fluoro group aligns with trends in sulfonamide design, where fluorine improves membrane permeability and resistance to oxidative metabolism compared to hydroxyl or azide groups .

- Heterocyclic Diversity : The isothiazolidine dioxide’s sulfone group may enhance binding to charged enzyme active sites, contrasting with the oxadiazole in , which prioritizes hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.